molecular formula C22H21F2NO5 B2531366 2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid CAS No. 2219379-92-5

2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid

Cat. No.: B2531366
CAS No.: 2219379-92-5
M. Wt: 417.409
InChI Key: UFDDQXPDFOBZQF-UHFFFAOYSA-N
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Description

2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C22H21F2NO5 and its molecular weight is 417.409. The purity is usually 95%.
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Scientific Research Applications

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized for protecting hydroxy-groups during the synthesis of complex molecules, such as oligonucleotides and peptide segments. This group can be selectively removed without disturbing other sensitive functional groups, making it invaluable for sequential synthetic strategies (Gioeli & Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis

In the realm of peptide synthesis, the Fmoc group enables the efficient assembly of peptide chains on solid supports. This group's stability under various conditions allows for the synthesis of peptides with complex side-chain protection schemes, facilitating the generation of peptides for therapeutic and research purposes (Albericio & Bárány, 1991).

C-Terminal Modification of Peptides

The use of Fmoc-protected amino acids enables the creation of peptide amides, which are crucial for mimicking natural peptide structures. Such modifications enhance the biological activity and stability of synthetic peptides, making this approach fundamental for developing peptide-based drugs (Funakoshi et al., 1988).

Synthesis of Hydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines serve as intermediates for synthesizing N-substituted hydroxamic acids. These compounds are significant for their roles in chelation therapy and as inhibitors of histone deacetylases, with applications ranging from cancer treatment to the management of chronic diseases (Mellor & Chan, 1997).

Novel Material and Sensor Development

The structural characteristics of fluoren-9-ylmethoxycarbonyl derivatives have been exploited in creating materials with unique optical and chemical sensing properties. Such materials are utilized in detecting reactive oxygen species, contributing to understanding cellular oxidative stress and its implications in diseases (Setsukinai et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperidine derivatives are used in pharmaceuticals, where they can have a wide range of effects .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being used in pharmaceutical research, then future studies might focus on its efficacy and safety in biological systems .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO5/c23-22(24,19(26)27)21(29)9-11-25(12-10-21)20(28)30-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,29H,9-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDDQXPDFOBZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(C(=O)O)(F)F)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-92-5
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid
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